Cas no 70783-45-8 (2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol)

2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol structure
70783-45-8 structure
Productnaam:2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol
CAS-nummer:70783-45-8
MF:C12H14F3NO2
MW:261.240273952484
MDL:MFCD01761964
CID:569716
PubChem ID:198534

2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenemethanol,4-(4-morpholinyl)-a-(trifluoromethyl)-
    • 2,2,2-trifluoro-1-(4-morpholin-4-ylphenyl)ethanol
    • p-morpholino-alpha-(trifluoromethyl)benzyl alcohol
    • (+-)-4-(4-Morpholinyl)-alpha-(trifluoromethyl)benzenemethanol
    • 2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethanol
    • Benzenemethanol, 4-(4-morpholinyl)-alpha-(trifluoromethyl)-, (+-)-
    • dl 4-(Morpholino-4) 1-phenyl 2,2,2-trifluoroethanol
    • dl 4-(Morpholino-4) 1-phenyl 2,2,2-trifluoroethanol [French]
    • 2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol
    • SCHEMBL11372892
    • EINECS 274-889-0
    • NS00063538
    • 2,2,2-Trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
    • EN300-1935308
    • 70783-45-8
    • DTXSID10991051
    • XYMJLTSIWLKJAR-UHFFFAOYSA-N
    • MDL: MFCD01761964
    • Inchi: InChI=1S/C12H14F3NO2/c13-12(14,15)11(17)9-1-3-10(4-2-9)16-5-7-18-8-6-16/h1-4,11,17H,5-8H2
    • InChI-sleutel: XYMJLTSIWLKJAR-UHFFFAOYSA-N
    • LACHT: C1COCCN1C2=CC=C(C=C2)C(C(F)(F)F)O

Berekende eigenschappen

  • Exacte massa: 261.098
  • Monoisotopische massa: 261.098
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 2
  • Complexiteit: 259
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 32.7Ų

Experimentele eigenschappen

  • Dichtheid: 1.304
  • Kookpunt: 381.7°C at 760 mmHg
  • Vlampunt: 184.7°C
  • Brekindex: 1.507

2,2,2-trifluoro-1-4-(morpholin-4-yl)phenylethan-1-ol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1935308-0.5g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
0.5g
$603.0 2023-09-17
Enamine
EN300-1935308-10.0g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
10g
$3131.0 2023-06-02
Enamine
EN300-1935308-0.1g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
0.1g
$553.0 2023-09-17
Enamine
EN300-1935308-5.0g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
5g
$2110.0 2023-06-02
Enamine
EN300-1935308-5g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
5g
$1821.0 2023-09-17
Enamine
EN300-1935308-0.25g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
0.25g
$579.0 2023-09-17
Enamine
EN300-1935308-0.05g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
0.05g
$528.0 2023-09-17
Enamine
EN300-1935308-2.5g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
2.5g
$1230.0 2023-09-17
Enamine
EN300-1935308-1.0g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
1g
$728.0 2023-06-02
Enamine
EN300-1935308-10g
2,2,2-trifluoro-1-[4-(morpholin-4-yl)phenyl]ethan-1-ol
70783-45-8
10g
$2701.0 2023-09-17

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